2-Methyl-4-[(3-nitrophenyl)ethynyl]-1,3-thiazole
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Overview
Description
2-Methyl-4-[(3-nitrophenyl)ethynyl]-1,3-thiazole is a heterocyclic compound that features a thiazole ring substituted with a methyl group and an ethynyl group attached to a nitrophenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[(3-nitrophenyl)ethynyl]-1,3-thiazole typically involves the reaction of 2-methylthiazole with 3-nitrophenylacetylene under specific conditions. The reaction is often carried out in the presence of a palladium catalyst and a base, such as triethylamine, in an inert atmosphere . The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-[(3-nitrophenyl)ethynyl]-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the nitrophenyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of nitro-oxides or thiazole oxides.
Reduction: Formation of amines or reduced thiazole derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Industry: Used in the development of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 2-Methyl-4-[(3-nitrophenyl)ethynyl]-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The nitrophenyl moiety may play a role in the compound’s ability to interact with biological molecules, while the thiazole ring contributes to its overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-[(3-nitrophenyl)ethynyl]-1,3-oxazole
- 2-Methyl-4-[(3-nitrophenyl)ethynyl]-1,3-imidazole
- 2-Methyl-4-[(3-nitrophenyl)ethynyl]-1,3-triazole
Uniqueness
2-Methyl-4-[(3-nitrophenyl)ethynyl]-1,3-thiazole is unique due to the presence of both the thiazole ring and the nitrophenyl ethynyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The thiazole ring’s aromaticity and the nitrophenyl group’s electron-withdrawing nature contribute to its reactivity and stability .
Properties
CAS No. |
823199-07-1 |
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Molecular Formula |
C12H8N2O2S |
Molecular Weight |
244.27 g/mol |
IUPAC Name |
2-methyl-4-[2-(3-nitrophenyl)ethynyl]-1,3-thiazole |
InChI |
InChI=1S/C12H8N2O2S/c1-9-13-11(8-17-9)6-5-10-3-2-4-12(7-10)14(15)16/h2-4,7-8H,1H3 |
InChI Key |
WRUXBWXDEVLYJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C#CC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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